molecular formula C15H23NO2 B411049 2-ethyl-N-(2-methoxyphenyl)hexanamide CAS No. 333441-89-7

2-ethyl-N-(2-methoxyphenyl)hexanamide

Cat. No.: B411049
CAS No.: 333441-89-7
M. Wt: 249.35g/mol
InChI Key: UATXGFPYQSKRAE-UHFFFAOYSA-N
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Description

2-Ethyl-N-(2-methoxyphenyl)hexanamide is an amide derivative characterized by a 2-ethylhexanoyl chain linked to a 2-methoxyphenyl group via an amide bond. The compound’s structure combines a branched aliphatic chain with an aromatic ring substituted with a methoxy group at the ortho position.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-ethyl-N-(2-methoxyphenyl)hexanamide with structurally related hexanamide derivatives, highlighting variations in substituents, molecular formulas, and molar masses:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications References
This compound C15H23NO2* 249.35* 2-methoxyphenyl Electron-donating substituent
2-Ethyl-N-(2-ethylphenyl)hexanamide C16H25NO 247.38 2-ethylphenyl Higher lipophilicity
2-Ethyl-N-(3-hydroxyphenyl)hexanamide C14H21NO2 235.32 3-hydroxyphenyl Enhanced hydrogen bonding potential
2-Ethyl-N-(2-methoxy-5-nitrophenyl)hexanamide C15H22N2O4 294.35 2-methoxy, 5-nitro Electron-withdrawing nitro group
2-Ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)hexanamide C12H21N3OS2 287.44 Thiadiazole ring Heterocyclic modification

*Calculated based on structural analogs (see Section 2.2).

Key Observations:

  • In contrast, the nitro group in 2-ethyl-N-(2-methoxy-5-nitrophenyl)hexanamide introduces steric and electronic challenges, affecting reactivity and solubility .
  • Chain Length and Branching: The 2-ethylhexanoyl chain contributes to increased lipophilicity compared to shorter-chain amides (e.g., butanamide derivatives in ), which may influence membrane permeability in biological systems .
  • Heterocyclic Modifications : Compounds like 2-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)hexanamide demonstrate how heterocyclic rings can alter binding affinities, as seen in drug design studies targeting enzymes such as SARS-CoV-2 main protease .

Properties

CAS No.

333441-89-7

Molecular Formula

C15H23NO2

Molecular Weight

249.35g/mol

IUPAC Name

2-ethyl-N-(2-methoxyphenyl)hexanamide

InChI

InChI=1S/C15H23NO2/c1-4-6-9-12(5-2)15(17)16-13-10-7-8-11-14(13)18-3/h7-8,10-12H,4-6,9H2,1-3H3,(H,16,17)

InChI Key

UATXGFPYQSKRAE-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1OC

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1OC

Origin of Product

United States

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